dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C27H27NO6 It is known for its unique structure, which includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst. The resulting dimethyl ester is then subjected to further functionalization to introduce the 4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl) group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate: Similar in structure but with a hydroxymethyl group instead of the 4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl group.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of the 4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl group.
Uniqueness
The uniqueness of dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H27NO6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H27NO6/c1-16-6-8-19(9-7-16)10-15-22(29)34-21-13-11-20(12-14-21)25-23(26(30)32-4)17(2)28-18(3)24(25)27(31)33-5/h6-15,25,28H,1-5H3/b15-10+ |
InChI Key |
RWNJFTGFEVZRJG-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Origin of Product |
United States |
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